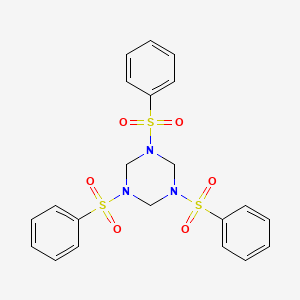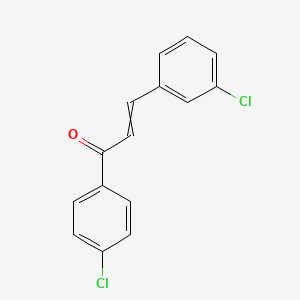
C12-13 alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
C12-13 alcohol, are a class of fatty alcohols that consist of a mixture of linear and branched chain alcohols with 12 to 13 carbon atoms. These alcohols are typically used in the production of surfactants, lubricants, and plasticizers due to their excellent emulsifying and solubilizing properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: C12-13 alcohol, are commonly synthesized through the hydrogenation of fatty acids or fatty acid methyl esters derived from natural oils and fats. The hydrogenation process involves the use of a metal catalyst, such as nickel or copper, under high pressure and temperature conditions .
Industrial Production Methods: This process involves the reaction of olefins with carbon monoxide and hydrogen in the presence of a rhodium or cobalt catalyst to form aldehydes, which are subsequently hydrogenated to yield the desired alcohols .
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen with a metal catalyst.
Halogenating Agents: Thionyl chloride, phosphorus tribromide.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkanes.
Substitution: Alkyl halides.
Wissenschaftliche Forschungsanwendungen
C12-13 alcohol, have a wide range of applications in scientific research and industry:
Wirkmechanismus
The mechanism of action of alcohols, C12-13, primarily involves their ability to interact with and disrupt lipid membranes. The hydrophobic alkyl chains insert into lipid bilayers, altering membrane fluidity and permeability. This disruption can lead to the solubilization of membrane-bound proteins and other hydrophobic molecules .
Vergleich Mit ähnlichen Verbindungen
1-Dodecanol (Lauryl Alcohol): A primary alcohol with a 12-carbon chain, commonly used in the production of surfactants and detergents.
Iso-tridecanol: A branched alcohol with a 13-carbon chain, used in the formulation of lubricants and plasticizers.
1-Tetradecanol (Myristyl Alcohol): A primary alcohol with a 14-carbon chain, utilized in personal care products and cosmetics.
Uniqueness: C12-13 alcohol, are unique due to their mixture of linear and branched chain structures, which provide a balance of hydrophilic and hydrophobic properties. This balance enhances their effectiveness as emulsifiers and solubilizing agents in various applications .
Eigenschaften
CAS-Nummer |
75782-86-4 |
|---|---|
Molekularformel |
C13H30O |
Molekulargewicht |
202.38 g/mol |
IUPAC-Name |
dodecan-1-ol;methane |
InChI |
InChI=1S/C12H26O.CH4/c1-2-3-4-5-6-7-8-9-10-11-12-13;/h13H,2-12H2,1H3;1H4 |
InChI-Schlüssel |
WWYHAQDAMPXWSI-UHFFFAOYSA-N |
SMILES |
C.CCCCCCCCCCCCO |
Kanonische SMILES |
C.CCCCCCCCCCCCO |
Key on ui other cas no. |
75782-86-4 |
Physikalische Beschreibung |
Liquid |
Piktogramme |
Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




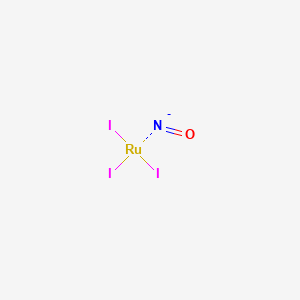
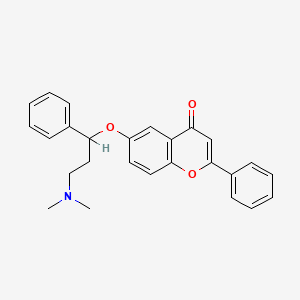

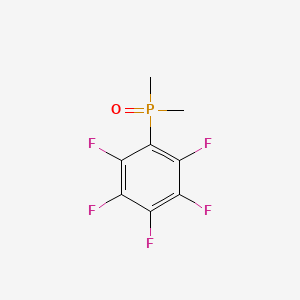
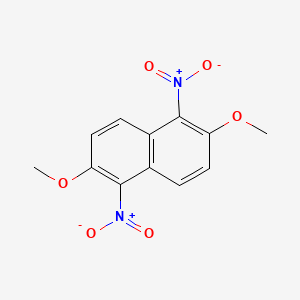
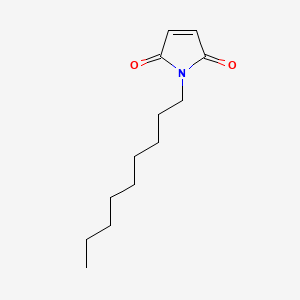
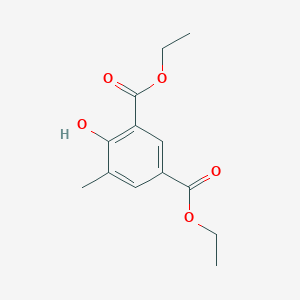
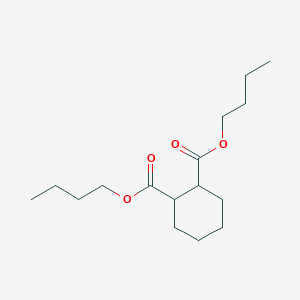
![2-[(2,3-Dichlorophenyl)hydrazinylidene]propanedinitrile](/img/structure/B1615008.png)
